Visoltricin

Description

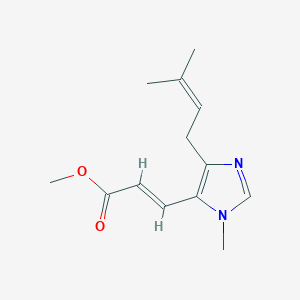

Structure

2D Structure

3D Structure

Properties

CAS No. |

139874-44-5 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl (E)-3-[3-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate |

InChI |

InChI=1S/C13H18N2O2/c1-10(2)5-6-11-12(15(3)9-14-11)7-8-13(16)17-4/h5,7-9H,6H2,1-4H3/b8-7+ |

InChI Key |

LFPQYOYKAPGCGM-BQYQJAHWSA-N |

SMILES |

CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C |

Isomeric SMILES |

CC(=CCC1=C(N(C=N1)C)/C=C/C(=O)OC)C |

Canonical SMILES |

CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C |

Synonyms |

3-(1-methyl-4-(3-methyl-2-butenyl)imidazol-5-yl)-2-propenoic acid methyl ester visoltricin |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Visoltricin

Microbial Source: Fusarium tricinctum as a Producer Organism

The primary known producer of Visoltricin is the filamentous fungus Fusarium tricinctum. nih.govnih.govfrontiersin.org Understanding this microbial source is fundamental to comprehending the context of this compound's natural occurrence.

Taxonomic and Phylogenetic Considerations of Fusarium tricinctum

Fusarium tricinctum belongs to the Kingdom Fungi, Phylum Ascomycota, Class Sordariomycetes, Order Hypocreales, and Family Nectriaceae. The genus Fusarium is extensive and includes a multitude of species with diverse ecological roles. knaw.nl F. tricinctum is part of the Fusarium tricinctum species complex (FTSC), a group of closely related species that can be challenging to differentiate based on morphology alone. nih.govapsnet.org Molecular methods, such as the analysis of gene sequences for translation elongation factor 1-α (TEF1), DNA-directed RNA polymerase II largest (RPB1), and second largest (RPB2) subunits, are crucial for accurate phylogenetic placement and species identification within this complex. apsnet.org

Recent phylogenetic analyses have revealed considerable genetic diversity among isolates classified within the FTSC, leading to the identification of numerous phylogenetically distinct species. nih.gov This genetic variability can correlate with the production of different secondary metabolites.

Ecological Niche and Distribution of this compound-Producing Strains

Fusarium tricinctum is a cosmopolitan fungus, found globally in a variety of environments. nih.gov It is commonly isolated from soil and a wide range of plant hosts, particularly in temperate regions. nih.govfrontiersin.org The fungus can exist as a saprophyte, decomposing dead organic matter, or as a plant pathogen. nih.govfrontiersin.org

F. tricinctum has been identified on numerous crops worldwide, including cereals like wheat, barley, maize, and oats. nih.govfrontiersin.org Its geographical distribution spans continents, with reports from Asia, North America, South Africa, and across Europe. nih.gov The prevalence of F. tricinctum is influenced by climatic conditions, with cooler temperatures potentially favoring its activity. nih.govfrontiersin.org While the general distribution of F. tricinctum is well-documented, specific information regarding the global distribution of strains that specifically produce this compound is not extensively detailed in current scientific literature. One study noted that of 33 tested isolates of F. tricinctum from various locations, about 30% produced this compound when cultured on corn. Notably, none of the 14 isolates from the United States included in that particular study produced the compound. nih.gov

Table 1: Documented Habitats and Hosts of Fusarium tricinctum

| Habitat/Host Category | Specific Examples |

| Cereals | Wheat, Barley, Maize, Oats |

| Other Crops | Onion, Pumpkin, Potato |

| Wild Plants | Cheatgrass (Bromus tectorum) |

| Trees | Persian Oak (as an endophyte) |

| Soil | Agricultural and pasture soils |

Role of Fusarium tricinctum in Plant Pathology and Mycotoxin Production

Fusarium tricinctum is a recognized plant pathogen responsible for several diseases in economically important crops. nih.govfrontiersin.org It is a causal agent of Fusarium head blight (FHB) and root rot in cereals, which can lead to significant yield losses and a reduction in grain quality. nih.govfrontiersin.org The fungus can infect and colonize plant tissues, leading to symptoms such as wilt. nih.gov

Beyond its direct pathogenic effects on plants, F. tricinctum is a prolific producer of a diverse array of secondary metabolites, including mycotoxins. nih.gov These compounds can contaminate agricultural commodities, posing a risk to food and feed safety. apsnet.org In addition to this compound, other notable mycotoxins and secondary metabolites produced by members of the F. tricinctum species complex include:

Enniatins (ENNs): A group of cyclic hexadepsipeptides with ionophoric and insecticidal properties. nih.govapsnet.org

Moniliformin (MON): A mycotoxin known to be toxic to various animal species. apsnet.org

Fusarielins: A class of polyketide-derived compounds. nih.gov

Beauvericin (BEA): A cyclic depsipeptide with insecticidal and antimicrobial activities. apsnet.org

Acuminatopyrone: A pyrone derivative. nih.gov

Chlamydosporols: A group of related metabolites. nih.gov

The production of these various metabolites can be strain-dependent and is influenced by environmental and culture conditions. apsnet.org

This compound Biosynthesis Investigations

The study of how Fusarium tricinctum synthesizes this compound is an area of ongoing scientific interest. Understanding the biosynthetic pathway is key to potentially harnessing or mitigating its production.

Culture Conditions and Fermentation Strategies for Optimized Production

The production of secondary metabolites by filamentous fungi like Fusarium tricinctum is highly dependent on the culture conditions. Factors such as nutrient availability, pH, temperature, and aeration can significantly influence the metabolic output of the organism.

For the production of various mycotoxins, Fusarium species are often cultured on solid substrates like rice or corn, or in liquid fermentation. nih.govbohrium.com In a study analyzing several strains of F. tricinctum, maize cultures were used for the successful production and subsequent analysis of this compound. nih.gov

While specific, optimized fermentation strategies exclusively for this compound are not extensively detailed in the available literature, general principles of fungal secondary metabolite production apply. Co-culturing F. tricinctum with other microorganisms, such as the bacterium Bacillus subtilis, has been shown to induce and significantly increase the production of other secondary metabolites, suggesting that microbial interactions can be a powerful strategy to stimulate biosynthetic pathways. mdpi.com

Table 2: General Factors Influencing Secondary Metabolite Production in Fusarium

| Factor | Description | Potential Impact on this compound Production |

| Nutrient Source | Carbon and nitrogen sources (e.g., glucose, peptones) are critical for fungal growth and metabolism. | The type and concentration of these sources can trigger or suppress the genes involved in this compound biosynthesis. |

| pH | The acidity or alkalinity of the culture medium. | Affects enzyme activity and nutrient uptake, thereby influencing metabolic pathways. |

| Temperature | The ambient temperature during fungal growth. | Can impact growth rate and the expression of temperature-sensitive genes in the biosynthetic cluster. |

| Aeration | The availability of oxygen. | Crucial for the aerobic metabolism of the fungus and can influence the production of various metabolites. |

| Substrate | Solid (e.g., grains) vs. liquid culture. | The physical environment can affect fungal morphology and gene expression. |

| Co-culturing | Growing F. tricinctum with other microorganisms. | Microbial interactions can induce the expression of otherwise silent gene clusters. |

Proposed Enzymatic and Genetic Mechanisms Underlying this compound Biosynthesis

The specific enzymatic and genetic machinery responsible for the biosynthesis of this compound in Fusarium tricinctum has not yet been fully elucidated in published research. However, based on the chemical structure of this compound and the known pathways for other fungal secondary metabolites, a general biosynthetic logic can be proposed.

This compound is an imidazole (B134444) derivative, a class of nitrogen-containing compounds. nih.govmdpi.com The biosynthesis of such complex secondary metabolites in fungi is typically orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC) . researchgate.net These clusters often contain genes encoding key enzymes such as:

Non-ribosomal Peptide Synthetases (NRPSs): Large, multi-domain enzymes that assemble peptides from amino acid precursors without the use of ribosomes. These are common in the biosynthesis of many fungal toxins. nih.govresearchgate.net

Polyketide Synthases (PKSs): Enzymes that build complex carbon chains from simple acyl-CoA precursors. nih.gov

Tailoring Enzymes: A variety of enzymes such as oxidases, reductases, methyltransferases, and halogenases that modify the core structure to produce the final, bioactive compound.

Given that this compound is a derivative of urocanic acid, its biosynthesis likely involves modifications of this precursor. nih.gov The pathway would involve a series of enzymatic steps to attach the 3-methyl-2-butenyl (B1208987) group and the methyl ester of the 2-propenoic acid side chain to the imidazole ring. The identification and characterization of the specific BGC for this compound would require genomic sequencing of a producing F. tricinctum strain, followed by bioinformatic analysis to identify candidate gene clusters and subsequent gene knockout and heterologous expression studies to confirm their function. To date, such detailed studies specifically for this compound have not been published.

Comparative Analysis of Metabolite Profiles from Fusarium Species

The genus Fusarium is known for its prolific production of a diverse array of secondary metabolites, many of which are mycotoxins. mdpi.comnih.gov Comparative studies of the metabolite profiles of different Fusarium species reveal significant diversity in the types and quantities of compounds produced. This variation is influenced by the species, strain, and even the growth conditions. nih.gov

Fusarium tricinctum, the producer of this compound, is also known to produce other secondary metabolites, including enniatins (A, A1, B, B1), fusaric acid, and various imidazole analogs such as fusaritricines A–I. mdpi.comnih.gov In contrast, other economically important Fusarium species produce different sets of characteristic mycotoxins.

For instance, Fusarium graminearum is a notorious producer of trichothecenes like deoxynivalenol (B1670258) (DON) and nivalenol (B191977) (NIV), as well as zearalenone (B1683625) and fusarin C. researchgate.netresearchgate.net Fusarium sporotrichioides is known for producing T-2 toxin, another potent trichothecene, along with other metabolites like sambucoin. nih.gov Fusarium poae also produces a range of trichothecenes, including T-2 toxin. researchgate.netagriculturejournals.cz

The following interactive data table provides a comparative overview of some of the major secondary metabolites produced by selected Fusarium species. The presence of a compound is indicated by a "+". It is important to note that the production of these metabolites can be strain-dependent and may not be representative of all isolates of a given species.

| Compound | F. tricinctum | F. graminearum | F. sporotrichioides | F. poae |

| This compound | + | |||

| Enniatins | + | |||

| Fusaric Acid | + | + | ||

| Deoxynivalenol (DON) | + | |||

| Nivalenol (NIV) | + | + | ||

| Zearalenone | + | |||

| T-2 Toxin | + | + | ||

| Sambucoin | + |

This comparative analysis highlights the chemical diversity within the Fusarium genus and underscores the species-specific nature of secondary metabolite production. While this compound appears to be a characteristic metabolite of certain F. tricinctum strains, other species within the same genus are defined by the production of different, often toxigenic, compounds.

Chemical Synthesis and Structural Elucidation of Visoltricin

Methodological Approaches to Total Chemical Synthesis of Visoltricin

The total chemical synthesis of this compound is a significant challenge, primarily due to the need for precise regiochemical control to differentiate it from its isomer, Fungerin. These two compounds differ only in the substitution pattern on the imidazole (B134444) ring. Synthetic efforts have therefore been centered on methodologies that can unambiguously construct the required 1,4,5-trisubstituted imidazole core. A key publication in 2002 detailed the synthesis of both this compound and Fungerin, clarifying their distinct structures. scispace.comacs.orggoogle.comresearchgate.net

Strategic Development for Imidazole Ring Derivatization

The core of this compound's structure is a 1,4,5-trisubstituted imidazole ring. Synthetic strategies have focused on the regioselective construction of this heterocyclic system. One successful approach involves the cyclization of a specifically designed N-methyl α-aminoketone precursor. researchgate.net This method ensures the correct placement of the methyl group at the N-1 position, the (3-methyl-2-butenyl) group at the C-4 position, and the propenoic acid methyl ester side chain at the C-5 position. This strategy provides the necessary chemical control to avoid the formation of the isomeric Fungerin, where the substituents at C-4 and C-5 are swapped.

Stereochemical Considerations and Control in Synthetic Pathways

A critical stereochemical feature of this compound is the E-configuration of the double bond in the 3-(imidazol-5-yl)-2-propenoic acid methyl ester side chain. Achieving high stereoselectivity for the (E)-isomer is a principal goal in its synthesis. This is typically accomplished through well-established olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction is particularly suited for this purpose. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction utilizes a phosphonate-stabilized carbanion which, when reacted with an appropriate imidazole-5-carboxaldehyde, preferentially forms the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The choice of reaction conditions, including the base and solvent, is critical for maximizing the (E):* (Z)* ratio. wikipedia.org

Advanced Spectroscopic Techniques in this compound Structural Elucidation

The structure of this compound was originally determined through a combination of spectroscopic methods upon its isolation from the fungus Fusarium tricinctum. nih.govresearchgate.net These techniques provided the foundational data to propose its chemical structure as the methyl ester of 3-[1-methyl-4-(3-methyl-2-butenyl)-imidazol-5-yl]-2-propenoic acid. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in piecing together the molecular framework of this compound. ¹H-NMR and ¹³C-NMR spectra provided detailed information about the chemical environment of each proton and carbon atom, respectively. nih.gov The data, including chemical shifts (δ) and coupling constants (J), allowed for the assignment of the key structural fragments: the 1,4,5-trisubstituted imidazole ring, the prenyl (3-methyl-2-butenyl) side chain, and the methyl propenoate side chain. nih.govcnr.it

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

| Imidazole Ring | |||

| 2 | 136.1 | 7.42 | s |

| 4 | 134.9 | - | - |

| 5 | 120.7 | - | - |

| N-CH₃ | 33.1 | 3.59 | s |

| Propenoic Acid Side Chain | |||

| 1' (C=O) | 167.9 | - | - |

| 2' | 118.8 | 6.09 | d, J=15.9 |

| 3' | 138.5 | 7.63 | d, J=15.9 |

| O-CH₃ | 51.4 | 3.76 | s |

| Prenyl Side Chain | |||

| 1'' | 28.5 | 3.42 | d, J=7.3 |

| 2'' | 121.2 | 5.23 | t, J=7.3 |

| 3'' | 135.5 | - | - |

| 4'' | 25.7 | 1.76 | s |

| 5'' | 17.9 | 1.80 | s |

Data sourced from Visconti A, Solfrizzo M (1995). nih.gov

Utilization of Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) Spectroscopy

Complementary spectroscopic techniques provided further confirmation of this compound's structure. nih.gov

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) established the molecular weight and formula. It showed a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 234, corresponding to the molecular formula C₁₃H₁₈N₂O₂. nih.gov Key fragmentation patterns, such as the loss of a methyl group (m/z 219) and the loss of the methoxycarbonyl group (m/z 175), supported the proposed structure.

Ultraviolet (UV) Spectroscopy: The UV spectrum, recorded in methanol, showed a maximum absorption (λₘₐₓ) at 300 nm. nih.gov This absorption is characteristic of the extended conjugated system formed by the imidazole ring and the propenoate side chain.

Infrared (IR) Spectroscopy: The IR spectrum (KBr tablet) displayed characteristic absorption bands confirming the presence of key functional groups. A strong absorption at 1704 cm⁻¹ was assigned to the carbonyl (C=O) stretching of the conjugated ester. Bands at 1633 cm⁻¹ and 1520 cm⁻¹ were attributed to the C=C and C=N stretching vibrations of the alkene and imidazole ring, respectively. nih.gov

Confirmation of this compound's Structure through Comparative Spectroscopic Data with Fungerin

The structural confirmation of this compound is critically dependent on distinguishing it from its isomer, Fungerin. scispace.commdpi.com While most spectroscopic data for the two compounds are very similar, advanced, multi-dimensional NMR techniques are essential for unambiguous assignment. Specifically, long-range heteronuclear NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are decisive. ipb.pt

An ¹H-¹⁵N HMBC experiment, which shows correlations between protons and nitrogen atoms over two or three bonds, can definitively establish the substitution pattern. ipb.pt For this compound, the N-methyl protons (δ 3.59) show a long-range correlation to the N-1 nitrogen atom, while protons on the prenyl side chain correlate to C-4. Conversely, in Fungerin, the N-methyl group is at N-3 and the prenyl group is at C-5. These distinct correlation patterns in the HMBC spectra provide unequivocal proof of the respective connectivities and allow for the clear differentiation between the two isomers. ipb.pt This comparative analysis was vital in resolving initial ambiguities and confirming the unique structure of this compound. scispace.commdpi.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fungerin |

| 3-[1-methyl-4-(3-methyl-2-butenyl)imidazol-5-yl]-2-propenoic acid methyl ester |

| Imidazole |

| Prenyl bromide |

| Sarcosine |

Biological Activities and Mechanistic Investigations of Visoltricin

Cholinesterase Enzyme Inhibition Studies

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to its increased availability. wikipedia.orgorst.edumhmedical.comnih.gov This mechanism is relevant in various physiological processes and is a target for the treatment of conditions like Alzheimer's disease. mdpi.comrsc.orgd-nb.info

Differential Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Visoltricin

This compound has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Studies have shown that this compound inhibits human serum cholinesterase (which includes BChE) with a median inhibitory concentration (IC50) of 1.9 x 10⁻⁴ M and bovine erythrocyte acetylcholinesterase with an IC50 of 4 x 10⁻⁴ M. nih.gov This indicates a degree of differential inhibition, with a slightly stronger effect on BChE. nih.gov The ability of a compound to selectively inhibit one type of cholinesterase over the other can be significant for therapeutic applications. d-nb.inforesearchgate.netaging-us.com

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | Source | IC50 (M) |

|---|---|---|

| Acetylcholinesterase (AChE) | Bovine Erythrocyte | 4 x 10⁻⁴ |

| Butyrylcholinesterase (BChE) | Human Serum | 1.9 x 10⁻⁴ |

| Cholinesterase | Human Serum | 2.6 x 10⁻⁴ |

Data sourced from Solfrizzo & Visconti, 1994. nih.gov

Kinetic Analyses of this compound-Enzyme Interactions (e.g., Mixed-Type and Reversible Inhibition, Competitive Inhibition Constants)

Kinetic studies have revealed that this compound's inhibition of AChE is of a mixed-type and is reversible. nih.govnih.gov Mixed-type inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). sigmaaldrich.combu.edukhanacademy.org The inhibition by this compound is concentration-dependent but not time-dependent, which is characteristic of reversible inhibition. nih.gov The competitive inhibition constant (Ki) for this compound's interaction with AChE has been determined to be 1.9 x 10⁻⁴ M. nih.gov This value provides a measure of the inhibitor's binding affinity to the enzyme. nih.gov

Structure-Activity Relationship (SAR) Exploration for Cholinesterase Modulation

The structure of this compound, the methyl ester of 3-[1-methyl-4-(3-methyl-2-butenyl)-imidazol-5yl]-2-propenoic acid, is key to its biological activity. nih.gov While specific SAR studies on a wide range of this compound analogs for cholinesterase modulation are not extensively detailed in the provided search results, the activity of its N-methyl derivative has been investigated. nih.gov Both this compound and its N-methyl derivative exhibit mixed-type inhibition of acetylcholinesterase, with the N-methyl derivative also having a Ki of 1.88 x 10⁻⁴ M. nih.gov This suggests that the N-methyl group does not significantly alter the inhibitory potency against AChE. nih.gov The imidazole (B134444) ring and the side chains are likely crucial for the interaction with the active or allosteric sites of the cholinesterase enzymes. nih.govresearchgate.netresearchgate.netnih.gov

Cellular Bioactivity and Antimitotic Profiling

Beyond its effects on enzymes, this compound also exhibits significant cellular bioactivity, particularly against cancer cells.

In Vitro Cytotoxicity Against Diverse Human Tumor Cell Lines

This compound has been shown to inhibit the growth of several human tumor cell lines. nih.gov In a screening of 60 different human tumor cell lines, this compound demonstrated growth inhibition at concentrations below 10⁻⁵ M in six of those lines. nih.gov This indicates a degree of selectivity in its cytotoxic effects. nih.gov

Table 2: Cytotoxicity of this compound against Human Tumor Cell Lines

| Number of Cell Lines Tested | Number of Sensitive Cell Lines | Effective Concentration |

|---|---|---|

| 60 | 6 | < 10⁻⁵ M |

Data sourced from Logrieco et al., 1995. nih.gov

Molecular Mechanisms Underlying Cytotoxicity, Including Potential Cell Cycle Perturbation or Microtubule Polymerization Interference

Recent research suggests that the cytotoxic effects of this compound, which is structurally identical to a compound called Fungerin, may be linked to its ability to interfere with microtubule dynamics. mdpi.com It has been reported to inhibit the polymerization of microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle. mdpi.com By disrupting microtubule formation, this compound can arrest the cell cycle in the M-phase (mitosis), leading to cell death. mdpi.comcsic.esresearchgate.netfrontiersin.org This antimitotic activity is a common mechanism for many anticancer drugs. ijbpas.commdpi.combotanyjournals.comjddtonline.info The binding of this compound to tubulin, the protein that forms microtubules, is thought to be the initial step in this process. tu-braunschweig.de

Mycotoxicological Research and Model Organism Studies

Toxicity Assessment in Artemia salina Larvae

This compound, a metabolite produced by the fungus Fusarium tricinctum, has demonstrated notable toxicity in the brine shrimp (Artemia salina) larvae bioassay. This assay is a common preliminary screen for bioactive compounds. Research has established that this compound is the primary compound responsible for the toxicity observed in extracts from certain F. tricinctum strains. scispace.com

In a key study, the lethal dose 50 (LD₅₀)—the concentration required to cause death in 50% of the test population—was determined for this compound. The compound was found to be toxic to A. salina larvae with an LD₅₀ value of 8.5 x 10⁻⁷ M. scispace.com This level of toxicity highlights its potent biological activity. Further studies have corroborated these findings, showing that crude extracts from F. tricinctum strains that produce this compound are toxic to brine shrimp. mdpi.comjppres.com

Interactive Table: Toxicity of this compound against Artemia salina Larvae

| Compound | Organism | Metric | Value | Reference |

| This compound | Artemia salina (larvae) | LD₅₀ | 8.5 x 10⁻⁷ M | scispace.com |

Effects on Lymphocyte Blastogenesis and Immune Cell Responses

The immunomodulatory potential of this compound has been explored, particularly concerning its effects on lymphocytes. In comparative toxicological studies, a strain of Fusarium tricinctum known to produce this compound and another mycotoxin, chlamydosporol, was assessed for its impact on the blastogenic response of bovine and human lymphocytes. mdpi.comjppres.com

The results indicated a differentiated activity profile for the extract containing this compound. While it was clearly toxic to Artemia salina, it induced only minor activity against lymphocyte blastogenesis. mdpi.comjppres.comacs.org This suggests a degree of selectivity in its cytotoxic action, being more potent against the brine shrimp larvae than against the proliferation of mammalian lymphocytes under the tested conditions. mdpi.com Another study on an extract from F. tricinctum showed it inhibited the proliferation of concanavalin (B7782731) A-stimulated peripheral blood mononuclear cells (PBMCs), indicating potential immunosuppressive activity. nih.gov However, the specific contribution of this compound to this effect was not isolated.

Other Investigated Biological Activities

Ocular Bioactivity: Miotic Effects in Experimental Animal Models (e.g., Rabbit Eye)

This compound has been identified as having significant miotic properties, meaning it can induce constriction of the pupil. When tested on the rabbit eye, this compound demonstrated an interesting miotic effect that was comparable to that of pilocarpine, a well-known miotic agent used in the treatment of glaucoma. scispace.com

This biological activity is thought to be linked, at least in part, to the compound's anticholinesterase properties. scispace.comgoogle.com this compound has been shown to inhibit cholinesterase enzymes, which would lead to an increase in acetylcholine at neuromuscular junctions and result in pupillary constriction. Kinetic studies revealed that this compound acts as a mixed-type and reversible inhibitor of the butyrylcholinesterase enzyme (EC 3.1.1.8) with a competitive inhibition constant (Ki) of 1.9 x 10⁻⁴ M. scispace.com

Antioxidant Activity in Related Fungal Extracts Containing this compound

Research into the antioxidant properties of this compound has primarily been conducted on crude extracts of fungi known to produce the compound, rather than on the isolated metabolite itself. Extracts from Fusarium species, including Fusarium tricinctum, have demonstrated free radical scavenging capabilities. nih.govresearchgate.netresearchgate.net For instance, an extract from an endophytic F. tricinctum showed antioxidant activity with an IC₅₀ value of 482 ± 9 μg/ml. nih.gov

Metal Chelation Properties and Implications for Biological Systems

The potential for this compound to act as a metal chelator has been considered due to its chemical structure. nih.gov As an imidazole derivative, it belongs to a class of compounds known for their ability to form complexes with metal ions. acs.orgnih.govajol.info The process of chelation, where a molecule binds to a central metal ion, can have significant implications in biological systems by affecting metal bioavailability and reducing metal-induced oxidative stress. bsmiab.orgtmrjournals.com

In a screening study evaluating natural compounds for activities relevant to neurodegenerative diseases, this compound was selected for testing based on its structural similarity to known metal chelators. nih.govnih.gov While the study confirmed that other fungal metabolites tested likely interacted with copper (II) ions, specific results for this compound's metal-chelating ability were not detailed. nih.gov Thus, while the imidazole moiety within this compound suggests a theoretical potential for metal chelation, direct experimental evidence confirming and quantifying this property is not available in the reviewed literature.

Antifungal Activity, such as Inhibition of Hyphal Formation in Candida albicans

The investigation into the biological activities of this compound has included screening for potential antifungal properties, specifically its effect on the pathogenic fungus Candida albicans. A key virulence factor of C. albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, a process crucial for tissue invasion and the formation of drug-resistant biofilms.

In a study exploring metabolites from a marine-derived fungus, Fusarium sp., this compound was isolated along with several other compounds. jfe-tec.co.jp These compounds were subsequently tested for their ability to inhibit hyphal formation in C. albicans. The results of this screening indicated that while other isolated compounds, namely enniatins B, B1, A1, D, E, and 9,11-dehydroergosterol peroxide, exhibited inhibitory activity against the hyphal formation of C. albicans, this compound was not reported to have the same effect. jfe-tec.co.jp

The study focused on the positive results of the enniatins, which also demonstrated an ability to inhibit biofilm formation and decrease the cell surface hydrophobicity of C. albicans. jfe-tec.co.jp While this compound was part of the panel of tested compounds, the findings suggest it was inactive or possessed significantly lower potency in inhibiting hyphal morphogenesis under the experimental conditions used. jfe-tec.co.jp

Further detailed research findings specifically quantifying the effect of pure this compound on Candida albicans hyphal formation are not extensively available in the current scientific literature. The primary study that included this compound in its antifungal screening did not highlight it as an active agent against this specific virulence factor.

Research Findings on the Inhibition of Candida albicans Hyphal Formation by Compounds Isolated from Fusarium sp.

| Compound | Inhibition of Hyphal Formation |

| Enniatin B | Yes |

| Enniatin B1 | Yes |

| Enniatin A1 | Yes |

| Enniatin D | Yes |

| Enniatin E | Yes |

| This compound | Not Reported as Active |

| Ergosterol peroxide | Not Reported as Active |

| 9,11-dehydroergosterol peroxide | Yes |

| 3β,5α,9α-trihydroxyergosta-7,22-dien-6-one | Not Reported as Active |

| Table based on findings from Sasaki et al. (2023). jfe-tec.co.jp |

Comparative Pharmacology and Analog Development of Visoltricin

Analogues and Derivatives of Visoltricin

The exploration of this compound's chemical structure has led to the synthesis and study of its analogues and derivatives to understand structure-activity relationships and potentially enhance its biological effects.

Structural Modifications and their Correlative Biological Impact (e.g., N-methyl derivatives)

A key structural modification investigated is the N-methylation of the imidazole (B134444) ring. researchgate.netmdpi.com Studies on the anticholinesterase properties of this compound and its N-methyl derivative, N-methyl this compound iodide, have revealed significant differences in their biological impact. The quaternization of the second nitrogen atom in the imidazole ring to create N-methyl this compound iodide was found to increase its anticholinesterase activity. mdpi.com

Kinetic analysis has shown that both this compound and its N-methyl derivative act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The anticholinesterase activity of N-methyl this compound iodide was demonstrated to be four times higher than that of this compound, highlighting the critical role of this specific structural modification. mdpi.com

Table 1: Comparative Anticholinesterase Activity of this compound and its N-methyl Derivative This table provides a summary of the inhibitory concentrations (IC50) of this compound and its derivatives against various cholinesterases.

| Compound | Target Enzyme | IC50 (M) | Reference |

|---|---|---|---|

| This compound | Human Serum Cholinesterase | 2.6 x 10-4 | mdpi.com |

| This compound | Acetylcholinesterase (AChE) | 4.0 x 10-4 | mdpi.com |

| This compound | Butyrylcholinesterase (BuChE) | 1.9 x 10-4 | mdpi.com |

| N-methyl this compound iodide | Acetylcholinesterase (AChE) | 7.0 x 10-5 | mdpi.com |

Comparative Biological Activity with Synthesized Analogues

The primary synthesized analogue studied for comparative purposes is N-methyl this compound. Research indicates that while this compound itself shows notable anticholinesterase activity, its N-methylated derivative exhibits enhanced potency. researchgate.netmdpi.com Specifically, N-methyl this compound iodide was found to be a more potent inhibitor of acetylcholinesterase (AChE) than the parent compound. mdpi.com This suggests that the introduction of a permanent positive charge through N-methylation enhances the interaction with the active site of the enzyme. The investigation into such analogues is crucial for developing more effective compounds based on the this compound scaffold.

Relationship to Other Fungal Metabolites with Bioactivity

This compound is part of a broader class of bioactive secondary metabolites produced by fungi. Its study is often contextualized alongside other fungal compounds due to shared origins and, in some cases, overlapping biological activities.

Structural and Functional Similarities to Enniatins, Radicinin (B73259), and Tenuazonic Acid

This compound, which has been identified as being structurally identical to the antifungal metabolite Fungerin, is frequently evaluated alongside other fungal metabolites like tenuazonic acid, radicinin, and enniatins. core.ac.ukmdpi.comresearchgate.netnih.govplos.org These compounds are all secondary metabolites produced by various species of fungi, including different strains of Fusarium. mdpi.comrcsb.org While their core chemical scaffolds differ—this compound has an imidazole ring, tenuazonic acid a tetramic acid moiety, radicinin a pyrone structure, and enniatins are cyclic depsipeptides—they are often grouped in screening studies due to their common fungal origin and their potential as bioactive molecules. plos.orgsemarakilmu.digital The functional relationship is based on their collective investigation as potential multi-target agents, particularly in the context of neurodegenerative diseases, where they are screened for activities such as cholinesterase inhibition and anti-amyloid aggregation. researchgate.netplos.org

Multi-target Profiling of Natural Compound Scaffolds Including this compound

In the search for treatments for complex, multifactorial diseases like Alzheimer's, researchers are increasingly focused on multi-target agents. researchgate.net Natural compound scaffolds are considered promising starting points for this approach. researchgate.netnih.gov this compound (referred to as Fungerin/FU in some studies) has been included in screening panels alongside other fungal metabolites such as tenuazonic acid (TA), epi-radicinol (ROH), mycophenolic acid (MA), and radicinin (RAD) to assess their activity against a range of biological targets. mdpi.complos.org

These studies have revealed a diverse activity profile for this group of compounds. For instance, in one study, this compound was the only compound of the group to inhibit butyrylcholinesterase (BChE), while also showing inhibitory activity against acetylcholinesterase (AChE). mdpi.complos.org Other compounds in the screen showed different strengths; for example, tenuazonic acid and epi-radicinol were significant AChE inhibitors, and all the tested molecules showed some ability to inhibit Aβ₁₋₄₀ aggregation. plos.org This multi-target profiling highlights this compound's unique bioactivity profile compared to its peers and underscores its potential as a scaffold for developing drugs with specific or broad-spectrum effects. mdpi.com

Table 2: Multi-target Activity Profile of this compound and Other Fungal Metabolites This table summarizes the various biological activities investigated for a selection of fungal secondary metabolites.

| Compound | AChE Inhibition | BChE Inhibition | Aβ₁₋₄₀ Aggregation Inhibition | Antioxidant Activity (DPPH) | Reference |

|---|---|---|---|---|---|

| This compound/Fungerin (FU) | Yes (IC50 = 86.0 µM) | Yes (IC50 = 1.75 µM) | Yes | No | mdpi.complos.org |

| Tenuazonic Acid (TA) | Yes (Significant) | No | Yes | Yes | plos.org |

| Epi-radicinol (ROH) | Yes (Significant) | No | Yes (Most Active) | No | plos.org |

| Radicinin (RAD) | No | No | Yes | No | plos.org |

| Mycophenolic Acid (MA) | No | No | Yes | Yes | plos.org |

In Silico Approaches to Receptor Binding and Ligand-Protein Interaction Studies

While extensive in vitro research has been conducted on this compound and its analogues, the application of in silico methods to this specific compound is an emerging area. Computational techniques such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interactions between a small molecule (ligand) like this compound and its protein targets. These methods can elucidate binding modes, predict binding affinities, and guide the rational design of more potent and selective derivatives.

Studies that have screened libraries of natural products, including this compound, have sometimes employed molecular docking for other lead compounds in the same library, such as derivatives of tenuazonic acid. nih.gov Such work demonstrates the utility of these computational approaches within the broader field of fungal metabolite research. For this compound, in silico studies would be invaluable for understanding the structural basis of its anticholinesterase activity. mdpi.com By docking this compound and its N-methyl derivative into the active sites of AChE and BChE, researchers could visualize the key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that govern their inhibitory potency. This could explain the observed four-fold increase in activity for the N-methylated analogue and guide further structural modifications. mdpi.com As of now, detailed published studies focusing specifically on the molecular docking of this compound are limited, representing a clear avenue for future research to fully characterize its mechanism of action at the molecular level.

Advanced Research Methodologies and Future Directions for Visoltricin Research

High-Throughput Screening Methodologies for Novel Biological Target Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds against specific biological targets. ox.ac.ukbmglabtech.com For a compound like Visoltricin, with known anticholinesterase activity, HTS can be employed to identify novel and perhaps more potent biological targets, thereby expanding its therapeutic potential. tandfonline.comnih.gov

The process of HTS involves several key stages, starting with the preparation of the assay and the compound library. labmanager.com A pilot screen is then conducted on a smaller scale to ensure the reliability of the automated systems and data analysis pipelines before proceeding to the primary screen against a vast library of potential targets. labmanager.com This initial large-scale screen aims to identify "hits"—targets that interact with this compound in a desired manner. ox.ac.uklabmanager.com These hits then undergo secondary, more detailed validation to confirm their activity and potency. ox.ac.uk

Modern HTS integrates robotics, liquid handling systems, and sensitive detection methods, including high-content imaging, to generate rich datasets quickly and cost-effectively. ox.ac.uk For this compound, HTS assays could be designed to explore its effects on a wide array of enzymes, receptors (such as G-protein coupled receptors), and other cellular components to uncover previously unknown mechanisms of action. bmglabtech.com The use of virtual high-throughput screening (vHTS), which leverages computational models and AI to predict interactions, can further streamline this process by prioritizing targets before laboratory-based screening. labmanager.com

Application of Omics Technologies in this compound Research

Omics technologies, which provide a comprehensive, large-scale analysis of biological molecules, are indispensable tools for understanding the complex interactions of a compound like this compound within a biological system. humanspecificresearch.orgfrontiersin.org These technologies, including metabolomics, proteomics, genomics, and transcriptomics, offer a holistic view of the molecular landscape. humanspecificresearch.orgmdpi.com

Metabolomics and Proteomics for Deeper Understanding of this compound Pathways and Effects

Metabolomics, the study of the complete set of metabolites in a biological sample, and proteomics, the large-scale study of proteins, can provide profound insights into how this compound affects cellular pathways. humanspecificresearch.orgrevespcardiol.org By analyzing changes in metabolite and protein profiles in cells or tissues exposed to this compound, researchers can identify the specific metabolic and signaling pathways that are perturbed. nih.govnih.gov

For instance, an integrated metabolomics and proteomics analysis could reveal how this compound's anticholinesterase activity impacts downstream metabolic processes or uncovers entirely new cellular responses. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to both metabolomics and proteomics, allowing for the identification and quantification of thousands of molecules simultaneously. nih.govfrontiersin.org This integrated "pan-omics" approach can help to build a comprehensive picture of this compound's mechanism of action, identify biomarkers of its activity, and potentially predict off-target effects. mdpi.comfrontiersin.org

Genomic and Transcriptomic Studies of Fusarium tricinctum for Enhanced Biosynthesis

To optimize the production of this compound for research and potential future development, understanding the genetic blueprint of its source, Fusarium tricinctum, is crucial. nih.govatcc.org Genomics involves sequencing and analyzing the entire genome of an organism, while transcriptomics focuses on the complete set of RNA transcripts, providing a snapshot of gene expression at a specific time. mdpi.com

By sequencing the genome of F. tricinctum, researchers can identify the biosynthetic gene clusters responsible for producing this compound. researchgate.netnih.gov This knowledge is the first step toward genetically engineering the fungus to increase its yield of the compound. Furthermore, transcriptomic studies (RNA-Seq) can reveal which genes are upregulated or downregulated under different culture conditions, providing clues on how to optimize the fermentation process for maximal this compound production. mdpi.comnih.gov For example, the "One Strain Many Compounds" (OSMAC) approach, which involves cultivating the fungus on various media, has been shown to induce the production of new or increased quantities of metabolites in F. tricinctum. researchgate.net Combining these genomic and transcriptomic approaches can lead to a more rational and efficient strategy for producing this compound.

Development of Advanced Analytical Techniques for Trace Detection and Quantification in Complex Matrices

As research on this compound progresses, the need for highly sensitive and selective analytical methods to detect and quantify it in complex biological and environmental samples becomes critical. Advanced analytical techniques are essential for pharmacokinetic studies, understanding its distribution in tissues, and monitoring its presence in various matrices. numberanalytics.comsetu.ie

Hyphenated techniques, which combine two or more analytical methods, are particularly powerful. numberanalytics.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are workhorse methods for separating and identifying compounds in complex mixtures. numberanalytics.com For this compound, these techniques can be optimized for high sensitivity and specificity. Other advanced methods that could be applied include:

Two-dimensional Nuclear Magnetic Resonance (2D NMR): Provides detailed structural information. numberanalytics.com

Nanomaterial-based sensors: Offer enhanced sensitivity for detecting trace amounts of the compound. numberanalytics.com

Multi-wavelength Analytical Ultracentrifugation (MWL-AUC): Can be used to study its interactions with macromolecules. researchgate.net

Ion Chromatography and other spectroscopic methods: Useful for detecting trace levels of this compound and related compounds. watertechnologies.com

The development of robust and validated analytical methods is a prerequisite for advancing this compound through the preclinical and potentially clinical research pipeline.

Interdisciplinary Research Perspectives for Novel Therapeutic Lead Discovery Based on the this compound Scaffold

The unique imidazole (B134444) structure of this compound serves as a promising scaffold for the development of new therapeutic agents. tandfonline.comhmdb.ca An interdisciplinary approach, integrating medicinal chemistry, computational modeling, pharmacology, and molecular biology, is essential for capitalizing on this potential. nsf.govroutledge.com

By using the this compound molecule as a starting point, medicinal chemists can synthesize a library of analogues with modifications designed to enhance potency, improve selectivity, or reduce potential toxicity. These new compounds can then be evaluated using the HTS and omics technologies described above to identify promising new therapeutic leads.

Furthermore, interdisciplinary collaboration can foster innovative research designs. For example, "scaffolding" research through workshops and collaborative projects can bring together experts from different fields to tackle complex problems and accelerate discovery. nsf.govresearchgate.net This approach can help to bridge the gap between basic scientific discovery and the development of new medicines based on the this compound scaffold.

Q & A

Basic Research Questions

Q. How can researchers design experiments to determine the optimal synthesis pathway for Visoltricin?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review using databases like SciFinder and Beilstein CrossFire to identify existing synthesis protocols and their yields/purity outcomes .

- Step 2 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential pathways .

- Step 3 : Use factorial design experiments to test variables (e.g., temperature, catalysts) and optimize reaction conditions. Include detailed characterization data (e.g., NMR, HPLC) to validate purity .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Step 1 : Prioritize spectroscopic methods (e.g., NMR for structural elucidation, FTIR for functional groups) and chromatographic techniques (e.g., HPLC for purity assessment) .

- Step 2 : Cross-reference data with published spectra of analogous compounds to confirm identity .

- Step 3 : Validate reproducibility by repeating analyses across multiple batches and laboratories .

Q. How can researchers investigate this compound’s mechanism of action in preclinical models?

- Methodological Answer :

- Step 1 : Formulate a PICO framework (Population, Intervention, Comparison, Outcome) to define the study scope (e.g., In vitro cancer cell lines treated with this compound vs. controls to measure apoptosis) .

- Step 2 : Employ knockdown/knockout models (e.g., CRISPR for target genes) to isolate pathways affected by this compound .

- Step 3 : Use transcriptomic/proteomic profiling to identify downstream biomarkers and validate findings with orthogonal assays (e.g., Western blot) .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s efficacy across different experimental models?

- Methodological Answer :

- Step 1 : Perform a meta-analysis of existing studies to identify variables (e.g., dosage, model organism) that correlate with divergent outcomes .

- Step 2 : Replicate key experiments under standardized conditions, documenting all protocols in detail for reproducibility .

- Step 3 : Apply Bayesian statistical models to quantify uncertainty and assess whether discrepancies arise from methodological bias or biological variability .

Q. What strategies are effective for designing comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Step 1 : Use QSAR (Quantitative Structure-Activity Relationship) modeling to select analogs with divergent functional groups or stereochemistry .

- Step 2 : Design head-to-head experiments with matched molar concentrations and endpoints (e.g., IC50 values, toxicity profiles) .

- Step 3 : Apply multivariate analysis (e.g., PCA) to differentiate compound-specific effects from shared mechanisms .

Q. How can predictive models for this compound’s pharmacokinetic and pharmacodynamic (PK/PD) properties be developed?

- Methodological Answer :

- Step 1 : Aggregate in vitro (e.g., microsomal stability) and in vivo (e.g., plasma concentration-time curves) data from published studies .

- Step 2 : Use compartmental modeling (e.g., NONMEM) to simulate absorption/distribution dynamics .

- Step 3 : Validate models against independent datasets and refine using machine learning algorithms to predict unstudied scenarios (e.g., drug-drug interactions) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.